BRD4 Bromodomain 1 Binding Affinity Compared to a Close Structural Analog
The target compound binds to the human BRD4 bromodomain 1 with a dissociation constant (Kd) of 6.80 µM, as determined by isothermal titration calorimetry (ITC). In comparison, a closely related analog, where the naphthalen-1-yl methanone cap is replaced with a simpler acetyl group, shows a significantly reduced affinity (Kd > 20 µM) under the same assay conditions. This 3-fold difference in binding affinity highlights the critical role of the naphthalene cap for target engagement. [1]
| Evidence Dimension | Binding affinity (Kd) to human BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 6.80 µM (6800 nM) |
| Comparator Or Baseline | Analog with acetyl replacement for naphthalene cap: Kd > 20 µM |
| Quantified Difference | >3-fold improvement in binding affinity for the target compound |
| Conditions | Isothermal titration calorimetry (ITC) assay using partial length human BRD4 bromodomain 1. |
Why This Matters
The >3-fold improvement in binding affinity directly demonstrates the importance of the naphthalen-1-yl methanone moiety for target potency, making this specific compound a superior starting point for BRD4 inhibitor development over simpler acetyl analogs.
- [1] BindingDB. Entry BDBM50159140. Affinity Data for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone and a structurally related analog. View Source
